molecular formula C10H13N B1358522 1-(2-Methylphenyl)cyclopropanamine CAS No. 503417-29-6

1-(2-Methylphenyl)cyclopropanamine

Cat. No. B1358522
CAS RN: 503417-29-6
M. Wt: 147.22 g/mol
InChI Key: FDPOMQRUQMOUTC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclopropanamine, also known as 2-MPCA, is a cyclopropane derivative of phenethylamine . It has a CAS Number of 503417-29-6 and a molecular weight of 147.22 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclopropanamine .


Molecular Structure Analysis

The molecular formula of 1-(2-Methylphenyl)cyclopropanamine is C10H13N . The InChI code for this compound is 1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methylphenyl)cyclopropanamine include a molecular weight of 147.22 and a density of 1.053g/cm^3 . The boiling point is 230.6°C at 760 mmHg, and the flash point is 96.3°C .

Scientific Research Applications

Neurotransmitter Inhibition and Gene Expression

1-(2-Methylphenyl)cyclopropanamine and its analogues exhibit a significant impact on central nervous system (CNS) related conditions by acting as inhibitors for Lysine-specific demethylase-1 (LSD1). LSD1 plays a critical role in the packaging of DNA into nucleosomes, thereby affecting gene expression. The inhibition of LSD1 leads to changes in methylation content of histone 3, which is linked to gene expression alterations. This mechanism is explored for potential therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Synthesis and Biological Applications

Compounds similar to 1-(2-Methylphenyl)cyclopropanamine are synthesized and studied for their biological relevance. For instance, trans-2-(Trifluoromethyl)cyclopropanamine was successfully synthesized in large quantities, highlighting the potential for large-scale production and application in various biological contexts (Bezdudny et al., 2011). Additionally, substituted 1-phenyl-2-cyclopropylmethylamines were found to have high affinity for sigma receptors, indicating their potential in neurological and pharmacological research (Prezzavento et al., 2007).

Enzymatic and Chemical Synthesis

The compound has also been a focus in the field of chemo-enzymatic synthesis. For instance, (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for certain pharmaceuticals, was synthesized using enzymes like leucine dehydrogenase, showcasing the potential of enzymatic methods for producing complex organic compounds (Parker et al., 2012).

Ethylene Inhibition in Agriculture

In the agricultural sector, compounds structurally similar to 1-(2-Methylphenyl)cyclopropanamine, like 1-Methylcyclopropene, are used to inhibit ethylene action in fruits and vegetables, extending their storage life and maintaining quality. This showcases the compound's relevance beyond pharmaceuticals, extending to food preservation and agriculture (Blankenship & Dole, 2003).

properties

IUPAC Name

1-(2-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPOMQRUQMOUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639857
Record name 1-(2-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)cyclopropanamine

CAS RN

503417-29-6
Record name 1-(2-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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